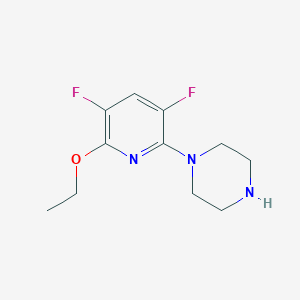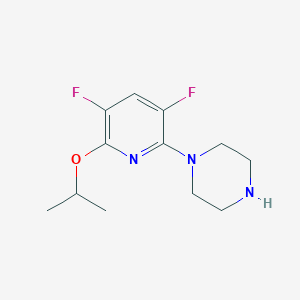
5,6-Dibromo-4-methoxy-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-4-methoxy-1,3-benzodioxole (DMBD) is a heterocyclic aromatic compound containing a benzene ring with a dibromo-methoxy substituent. It is a highly reactive compound, and has a wide range of applications in the fields of organic synthesis, materials science, and drug synthesis. DMBD is an important intermediate for the production of a variety of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It is also used as a starting material in the synthesis of polymers and polymeric materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-4-methoxy-1,3-benzodioxole is not fully understood. However, it is believed that the bromine substituents on the aromatic ring are responsible for its reactivity. The bromine substituents are known to increase the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. In addition, the presence of the methoxy group on the aromatic ring is thought to facilitate the formation of a cyclic intermediate during the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be a highly reactive compound, and has been used as an intermediate in the synthesis of a variety of biologically active compounds. However, the exact effects of this compound on biological systems are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5,6-Dibromo-4-methoxy-1,3-benzodioxole for lab experiments is its high reactivity. This makes it an ideal starting material for the synthesis of a variety of organic compounds. In addition, it is relatively easy to synthesize and can be prepared in large quantities. However, this compound is a highly toxic compound, and should be handled with caution.
Direcciones Futuras
The potential applications of 5,6-Dibromo-4-methoxy-1,3-benzodioxole are numerous and varied. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of drug discovery. In addition, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to develop safer and more environmentally friendly methods for its use in the laboratory.
Métodos De Síntesis
5,6-Dibromo-4-methoxy-1,3-benzodioxole is typically synthesized via a two-step process. In the first step, the bromine-substituted aromatic ring is formed by reaction of 4-methoxybenzaldehyde with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide. In the second step, the resulting intermediate is reacted with an aldehyde or ketone to form the desired product. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with 1,3-dibromopropene in the presence of a base, and the reaction of 4-methoxybenzaldehyde and 1,3-dibromopropanol in the presence of a base.
Aplicaciones Científicas De Investigación
5,6-Dibromo-4-methoxy-1,3-benzodioxole has been extensively studied for its potential applications in the field of organic synthesis. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used as a starting material in the synthesis of polymers and polymeric materials. In addition, this compound has been studied for its potential application in the field of drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
Propiedades
IUPAC Name |
5,6-dibromo-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-11-8-6(10)4(9)2-5-7(8)13-3-12-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAWJAXESWEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1Br)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)


![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)





